molecular formula C13H14O2 B2359517 1-Naphthalen-2-yloxypropan-2-ol CAS No. 108298-91-5

1-Naphthalen-2-yloxypropan-2-ol

Cat. No. B2359517
CAS RN: 108298-91-5
M. Wt: 202.253
InChI Key: MRFTYQFLBDSZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Naphthalen-2-yloxypropan-2-ol” is a chemical compound with the molecular formula C13H14O2 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “1-Naphthalen-2-yloxypropan-2-ol” consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Insecticidal Properties

Another compound related to HUHS1015 is 3,3′-(hydrazine-1,2-diyl)bis(1-(naphthalen-2-yloxy)propan-2-ol) . Although not directly HUHS1015, it shares structural features. This compound has been explored as an insecticidal agent .

Antiviral Activity

While not directly related to HUHS1015, derivatives containing the pyrazole ester have shown increased efficacy as inhibitors of topoisomerase II. This antiviral activity was tested against the replication of the Cantagalo virus .

Mechanism of Action

Target of Action

A related compound, 3,3′-(hydrazine-1,2-diyl)bis(1-(naphthalen-2-yloxy)propan-2-ol), has been identified as an ecofriendly insecticidal agent

Mode of Action

The exact mode of action of 1-Naphthalen-2-yloxypropan-2-ol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Naphthalene derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell cycle regulation

Pharmacokinetics

The physicochemical properties of naphthalene derivatives suggest that they may be lipophilic and thus able to cross biological membranes . This could potentially influence their bioavailability and distribution within the body.

Result of Action

Naphthalene derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects . The specific effects of 1-Naphthalen-2-yloxypropan-2-ol would depend on its specific targets and mode of action.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of chemical compounds For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with its targets Similarly, temperature can affect the compound’s stability and the rate of its interactions with its targets

properties

IUPAC Name

1-naphthalen-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFTYQFLBDSZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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